Methanesulfonic acid--triazane (1/1)
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Overview
Description
Methanesulfonic acid–triazane (1/1) is a compound that combines methanesulfonic acid and triazane in a 1:1 ratio. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the electrochemical sulfonation of methane in an electrochemical reactor without adding peroxide initiators . This process uses oleum and methane under elevated pressure and moderate temperature to achieve high concentrations and selectivity .
Industrial Production Methods
Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by oxidizing dimethyl sulfide with oxygen, but this method had issues with product quality and explosion hazards . Later, a chlorine-oxidation process was developed, but it co-produced large quantities of hydrochloric acid . Currently, a modified air oxidation process is used, which involves oxidizing dimethyldisulfide with nitric acid and restoring it using atmospheric oxygen .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.
Reduction: It can be reduced to form methanesulfonate salts.
Substitution: Methanesulfonic acid can participate in substitution reactions, such as esterification and alkylation.
Common Reagents and Conditions
Common reagents used in reactions with methanesulfonic acid include sulfur trioxide, methane, and various catalysts . Reaction conditions often involve elevated temperatures and pressures to achieve high yields and selectivity .
Major Products
Major products formed from reactions involving methanesulfonic acid include methanesulfonate salts, methanesulfonic acid anhydride, and various esters .
Scientific Research Applications
Methanesulfonic acid–triazane (1/1) has several scientific research applications:
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity and ability to dissolve metal salts . In biological systems, methanesulfonic acid esters act as alkylating agents, undergoing fission of their alkyl-oxygen bonds and reacting with nucleophilic sites within cells . This mechanism allows them to interfere with DNA and other cellular components, making them useful in cancer treatment .
Comparison with Similar Compounds
Methanesulfonic acid is compared with other similar compounds, such as:
Sulfuric Acid (H2SO4): Both are strong acids, but methanesulfonic acid is less corrosive and more environmentally friendly.
Hydrochloric Acid (HCl): Methanesulfonic acid can dissolve a wider range of metal salts and is less volatile.
Nitric Acid (HNO3): Methanesulfonic acid is more stable and less reactive towards organics.
Methanesulfonic acid’s unique properties, such as high solubility of its metal salts and high electrochemical stability, make it a preferred choice in various applications .
Properties
CAS No. |
61017-19-4 |
---|---|
Molecular Formula |
CH9N3O3S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
methanesulfonic acid;triazane |
InChI |
InChI=1S/CH4O3S.H5N3/c1-5(2,3)4;1-3-2/h1H3,(H,2,3,4);3H,1-2H2 |
InChI Key |
DEPUHAPOQFWYST-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.NNN |
Origin of Product |
United States |
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